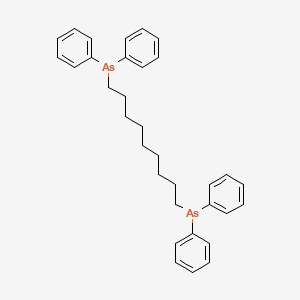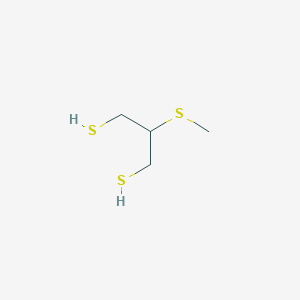
2-(Methylsulfanyl)propane-1,3-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)propane-1,3-dithiol is an organic compound with the molecular formula C4H10S3. It is a dithiol, meaning it contains two thiol (-SH) groups, and a methylsulfanyl group attached to a propane backbone. This compound is known for its strong odor and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)propane-1,3-dithiol can be synthesized through the reaction of propane-1,3-dithiol with methyl iodide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol groups, allowing them to react with the methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)propane-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)propane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic sulfur compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)propane-1,3-dithiol involves its thiol groups, which can form covalent bonds with various molecular targets. These interactions can lead to the modification of proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,3-dithiol: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain, affecting its reactivity and applications.
Lipoic Acid: Contains a disulfide bond and is involved in biological redox reactions.
Uniqueness
2-(Methylsulfanyl)propane-1,3-dithiol is unique due to the presence of both thiol and methylsulfanyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable products makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
85365-94-2 |
|---|---|
Molekularformel |
C4H10S3 |
Molekulargewicht |
154.3 g/mol |
IUPAC-Name |
2-methylsulfanylpropane-1,3-dithiol |
InChI |
InChI=1S/C4H10S3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
MQQUBZKSHYXXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


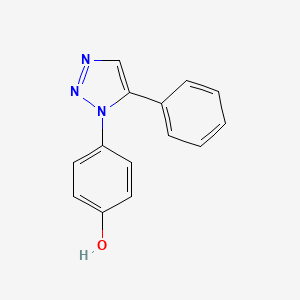
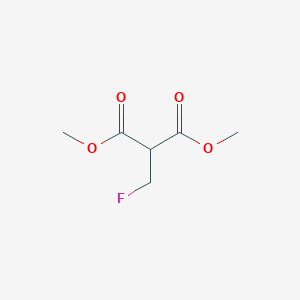
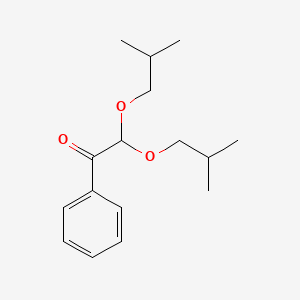
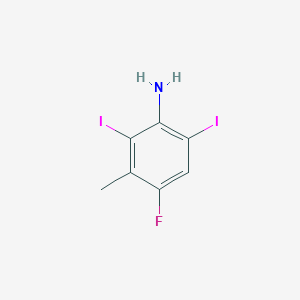
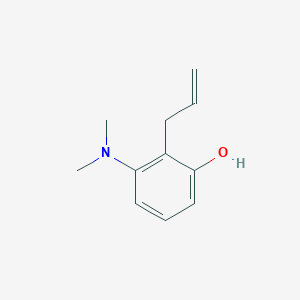
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
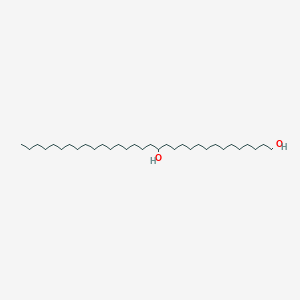
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
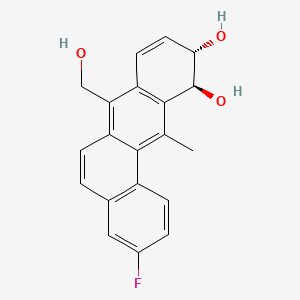
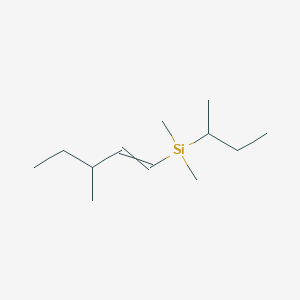
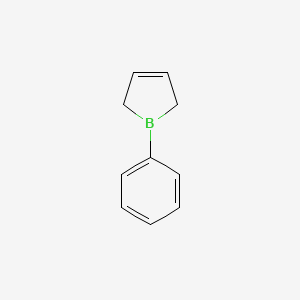
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
